molecular formula C13H17ClN2O3 B3170441 methyl (2S,4R)-4-benzamidopyrrolidine-2-carboxylate;hydrochloride CAS No. 943134-38-1

methyl (2S,4R)-4-benzamidopyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B3170441
CAS No.: 943134-38-1
M. Wt: 284.74 g/mol
InChI Key: DNWQULQKZBSTEE-DHXVBOOMSA-N
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Description

Methyl (2S,4R)-4-benzamidopyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative with a benzamide substituent at the 4-position and a methyl ester at the 2-position. Its stereochemistry (2S,4R) is critical for its biological activity and synthetic utility. The compound is primarily used as an intermediate in the synthesis of pharmaceuticals, including antitumor and antiviral agents .

Synthesis:
The synthesis involves three key steps:

Protection: (2S,4R)-4-aminopyrrolidine-2-carboxylic acid methyl ester is reacted with a tert-butoxycarbonyl (Boc) protecting group in a suitable solvent.

Salt Formation: The Boc-protected intermediate is treated with hydrochloric acid to form the hydrochloride salt.

Crystallization: The final product is purified via recrystallization from methanol/ethyl acetate mixtures to yield high-purity crystals .

Properties

IUPAC Name

methyl (2S,4R)-4-benzamidopyrrolidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c1-18-13(17)11-7-10(8-14-11)15-12(16)9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3,(H,15,16);1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWQULQKZBSTEE-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)NC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1)NC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943134-38-1
Record name L-Proline, 4-(benzoylamino)-, methyl ester, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943134-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4R)-4-benzamidopyrrolidine-2-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzamide Group: The benzamide group is introduced through an amidation reaction, where an amine reacts with a benzoyl chloride derivative.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-benzamidopyrrolidine-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzamide group to a benzylamine derivative.

    Substitution: Nucleophilic substitution reactions can replace the benzamide group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S,4R)-4-benzamidopyrrolidine-2-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective effects and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S,4R)-4-benzamidopyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as neuroprotection or anti-inflammatory responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrolidine- and piperidine-based hydrochlorides allows for tailored applications in drug discovery and catalysis. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name CAS Number Substituents Stereochemistry Molecular Formula Key Applications References
Methyl (2S,4R)-4-benzamidopyrrolidine-2-carboxylate hydrochloride 2940866-91-9 Benzamido 2S,4R C₁₄H₁₇ClN₂O₃ Antitumor/antiviral intermediates
(2S,4S)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride - Dimethylamino 2S,4S C₈H₁₇Cl₂N₂O₂ Catalysis of H-D exchange reactions
trans-4-Hydroxy-L-proline methyl ester hydrochloride 175671-43-9 Hydroxyl 2S,4R C₇H₁₂ClNO₃ Peptide synthesis, chiral building blocks
(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride 58281-80-4 Fluoro 2S,4R C₆H₁₁ClFNO₂ Metabolic stability enhancement
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride 1049753-14-1 Benzothiophene 2S,4R C₁₄H₁₅ClNO₂S Targeted kinase inhibition

Key Observations:

Substituent Effects: Benzamido Group: Enhances hydrophobic interactions in drug-receptor binding, making it suitable for antitumor applications . Hydroxyl Group: Improves solubility and serves as a hydrogen bond donor in peptide synthesis . Fluoro Substituent: Increases metabolic stability and bioavailability due to reduced enzymatic degradation .

Stereochemical Influence: The 2S,4R configuration in the target compound and trans-4-hydroxyproline derivatives ensures optimal spatial arrangement for chiral recognition in enzymatic processes . In contrast, the 2S,4S diastereomer of 4-(dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride exhibits distinct catalytic properties in hydrogen-deuterium exchange reactions .

Synthetic Efficiency :

  • Purity levels vary significantly: Fluorinated derivatives achieve 95–97% purity via straightforward crystallization , whereas Boc-protected intermediates require multi-step purification .

Market and Applications: The target compound is predominantly supplied in Europe and Asia for preclinical drug development . Hydroxyproline derivatives are widely used in peptide therapeutics, with a growing market in North America .

Biological Activity

Methyl (2S,4R)-4-benzamidopyrrolidine-2-carboxylate; hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C12H16ClN2O3
  • Molecular Weight : 272.72 g/mol
  • CAS Number : 943134-38-1

The biological activity of methyl (2S,4R)-4-benzamidopyrrolidine-2-carboxylate is primarily attributed to its interaction with various biological targets. Research indicates that it may serve as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2, which play a critical role in tumor invasion and metastasis.

Inhibition of MMPs

Matrix metalloproteinases are a group of enzymes that degrade extracellular matrix components and are implicated in cancer progression. The structure of methyl (2S,4R)-4-benzamidopyrrolidine-2-carboxylate suggests it may effectively bind to the active site of MMPs, inhibiting their activity and thus potentially reducing tumor invasiveness.

Case Studies

  • In Vitro Studies : In cellular assays, methyl (2S,4R)-4-benzamidopyrrolidine-2-carboxylate demonstrated significant inhibition of MMP-2 activity. The compound was shown to block the proteolytic activity of MMP-2 in human ovarian carcinoma cell lines, leading to reduced cell invasion rates .
  • In Vivo Studies : Animal models treated with the compound exhibited a notable decrease in pulmonary metastasis of Lewis lung carcinoma cells. This suggests that methyl (2S,4R)-4-benzamidopyrrolidine-2-carboxylate may have therapeutic potential in preventing cancer metastasis .

Data Table

Study TypeTarget EnzymeActivity ObservedReference
In VitroMMP-2Significant inhibition
In VivoMMP-2Reduced metastasis in mice
Cellular AssaysSKOV3Decreased invasion

Additional Biological Activities

Beyond its role as an MMP inhibitor, preliminary studies suggest that methyl (2S,4R)-4-benzamidopyrrolidine-2-carboxylate may exhibit anti-inflammatory properties. The compound's structural features allow it to interact with various signaling pathways involved in inflammation, although further studies are required to elucidate these mechanisms fully.

Q & A

Q. Basic Research Focus

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve stereoisomers. Retention time comparison with standards is essential .
  • NMR Spectroscopy : 1^1H and 13C^{13}\text{C} NMR to verify diastereotopic protons and NOESY correlations for spatial arrangement .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for novel derivatives .

How does the (2S,4R) stereochemistry influence the compound’s interaction with biological targets?

Advanced Research Focus
The stereochemistry impacts binding affinity and selectivity due to spatial compatibility with target binding pockets. For example:

  • Enzyme Inhibition : The (2S,4R) configuration aligns with the active site of proteases, enhancing hydrogen bonding with catalytic residues .
  • Receptor Modulation : Stereospecific interactions with G-protein-coupled receptors (GPCRs) may alter downstream signaling pathways compared to (2R,4S) isomers .

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using lipid bilayer models and free-energy calculations .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to map interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability analysis .
  • ADMET Prediction : SwissADME or pkCSM tools to estimate logP, solubility, and toxicity profiles .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Focus
Contradictions often arise from:

  • Purity Discrepancies : Validate compound purity (>98% via HPLC) and exclude hygroscopic degradation .
  • Assay Variability : Standardize cell-based assays (e.g., ATP levels for viability) and use internal controls .
  • Stereochemical Cross-Contamination : Confirm enantiomeric excess (ee >99%) via chiral chromatography .

What methodologies are recommended for studying the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • pH Stability Profiling : Incubate in buffers (pH 1–10) at 37°C for 24h, monitor degradation via LC-MS. Hydrolysis of the methyl ester is pH-dependent .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .

Q. Advanced Research Focus

  • Affinity Proteomics : Immobilize the compound on beads for pull-down assays coupled with mass spectrometry .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • CRISPR-Cas9 Knockout : Validate target engagement by correlating gene knockout with loss of activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S,4R)-4-benzamidopyrrolidine-2-carboxylate;hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl (2S,4R)-4-benzamidopyrrolidine-2-carboxylate;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.